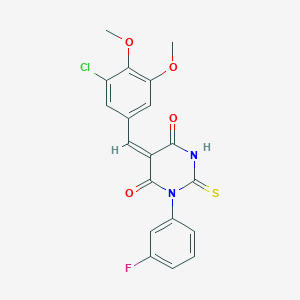![molecular formula C20H17BrN4O3 B286291 3-(4-bromobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B286291.png)
3-(4-bromobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-imidazolidinedione is a chemical compound with potential applications in scientific research. This compound is known to exhibit various biochemical and physiological effects and has been studied extensively in the laboratory setting.
Wirkmechanismus
The mechanism of action of 3-(4-bromobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-imidazolidinedione is not fully understood. However, it is believed that this compound may exert its anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound may inhibit the growth of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
3-(4-bromobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-imidazolidinedione has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. Additionally, this compound has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes, including cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-bromobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-imidazolidinedione in lab experiments is its potent anticancer and antimicrobial activity. This compound may be useful for studying the mechanisms of cancer cell growth and the development of new antimicrobial agents. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful handling and disposal of this compound are necessary to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for research on 3-(4-bromobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-imidazolidinedione. One potential area of research is the development of new anticancer agents based on the structure of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other areas of scientific research, such as neuroscience and immunology. Finally, the potential toxicity of this compound should be further investigated to ensure its safe use in laboratory settings.
Synthesemethoden
The synthesis of 3-(4-bromobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-imidazolidinedione involves the condensation of 4-bromobenzaldehyde and 1,3-dimethyl-2-thioxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with urea and sodium hydroxide to yield the final compound.
Wissenschaftliche Forschungsanwendungen
3-(4-bromobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-imidazolidinedione has potential applications in scientific research. This compound has been studied for its anticancer properties, and it has been shown to inhibit the growth of various cancer cell lines. Additionally, this compound has been studied for its antimicrobial activity and has been shown to exhibit potent activity against various bacterial strains.
Eigenschaften
Molekularformel |
C20H17BrN4O3 |
|---|---|
Molekulargewicht |
441.3 g/mol |
IUPAC-Name |
(5E)-3-[(4-bromophenyl)methyl]-5-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H17BrN4O3/c1-23-16-8-5-13(10-17(16)24(2)20(23)28)9-15-18(26)25(19(27)22-15)11-12-3-6-14(21)7-4-12/h3-10H,11H2,1-2H3,(H,22,27)/b15-9+ |
InChI-Schlüssel |
WXCKQKJOHABGKO-OQLLNIDSSA-N |
Isomerische SMILES |
CN1C2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br)N(C1=O)C |
SMILES |
CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br)N(C1=O)C |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br)N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B286209.png)
![2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B286210.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B286211.png)
![N-(3-chlorophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286214.png)
![N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286217.png)
![2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide](/img/structure/B286218.png)
![ethyl (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B286220.png)
![2-[(4-fluorobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide](/img/structure/B286221.png)
![N-(3-bromophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286222.png)


![(5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione](/img/structure/B286226.png)
![(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B286229.png)
